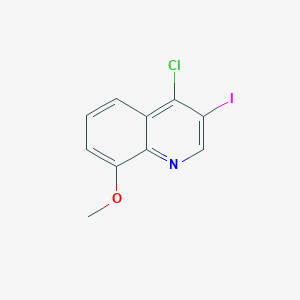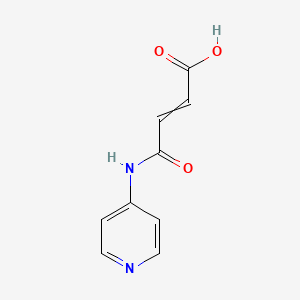
4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid is a chemical compound with the molecular formula C10H10N2O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid typically involves the reaction of pyridine derivatives with but-2-enoic acid derivatives under specific conditions. One common method involves the use of pyridin-4-ylamine and 4-oxo-2-butenoic acid in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines .
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Oxo-4-(pyridin-4-ylamino)but-2-enoic acid include:
- 4-Oxo-4-(pyridin-3-yl)butanoic acid
- 4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid
- 4-Oxo-4-[(pyridin-2-ylmethyl)amino]but-2-enoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
184680-04-4 |
|---|---|
Formule moléculaire |
C9H8N2O3 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C9H8N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h1-6H,(H,13,14)(H,10,11,12) |
Clé InChI |
MFQUQFKJYZRIFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1NC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4-dinitrophenyl)-2-[10-(4-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14140722.png)
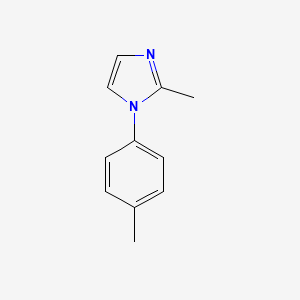
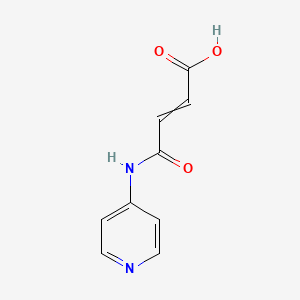
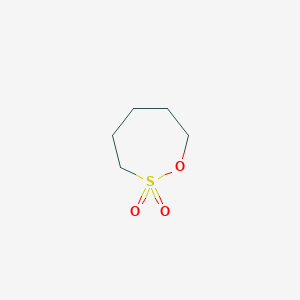
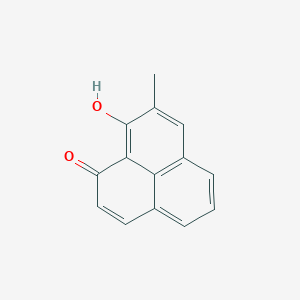



![2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-N-(4-methoxyphenyl)tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14140794.png)
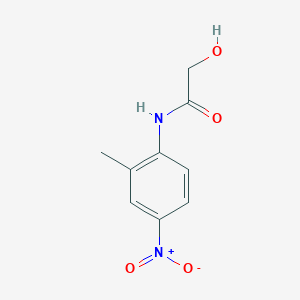
![N-(4-Bromophenyl)-2-[[5-[(3-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B14140802.png)
![tert-Butyl [2-amino-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B14140803.png)
